4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide
Description
This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position and a 1,3-thiazol-2-yl moiety bearing a (methylsulfanyl)methyl group at its 4-position.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-23-8-11-9-24-16(17-11)18-15(22)10-2-4-12(5-3-10)19-13(20)6-7-14(19)21/h2-5,9H,6-8H2,1H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEBUDKNIOSGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been found to significantly improve monoclonal antibody production in recombinant chinese hamster ovary cells.
Mode of Action
The compound appears to interact with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.
Biochemical Pathways
It has been observed that the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies. This suggests that it may influence the glycosylation pathways.
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidine moiety and a thiazole group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, compounds with similar structures have been shown to inhibit various bacterial strains effectively. For instance, a study demonstrated that thiazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that our compound may exhibit similar antimicrobial properties due to its structural similarity .
Anti-inflammatory Effects
Compounds containing the benzamide and thiazole moieties have been studied for their anti-inflammatory effects. The activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a common pathway through which these compounds exert their anti-inflammatory effects. In vitro studies have shown that certain thiazole derivatives enhance NF-κB activity in response to inflammatory stimuli, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Potential
The anticancer properties of compounds similar to this compound have been explored extensively. A study highlighted that certain benzamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and apoptotic pathways . The compound's ability to interact with cellular targets involved in cancer progression makes it a candidate for further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its interaction with biological targets:
| Functional Group | Effect on Activity |
|---|---|
| Benzamide | Enhances binding affinity to target proteins |
| Thiazole | Contributes to antimicrobial and anticancer activity |
| Dioxopyrrolidine | May enhance solubility and bioavailability |
Case Studies
- Antimicrobial Study : A recent study evaluated various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position on the thiazole ring significantly improved antimicrobial potency .
- Inflammation Model : In an in vitro model using lipopolysaccharide-stimulated macrophages, a structurally related compound enhanced NF-κB activation after 12 hours, indicating prolonged anti-inflammatory effects .
- Cancer Cell Line Testing : Compounds similar to our target were tested against multiple cancer cell lines (e.g., MCF-7 and HeLa). The results showed significant cytotoxicity with IC50 values below 10 µM for some derivatives, suggesting that modifications could lead to potent anticancer agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a comparative analysis of structurally related benzamide derivatives, focusing on substituent effects and reported biological activities.
Table 1: Structural Comparison
Key Research Findings from Analogous Compounds
MPPB (): At 0.32–0.64 mM, MPPB increased cell-specific productivity of monoclonal antibodies by 2.2-fold in CHO cells while suppressing cell growth . The 2,5-dimethylpyrrole moiety was identified as the active pharmacophore, contributing to elevated intracellular ATP levels and glucose uptake . Structural simplification (e.g., removing the dioxopyrrolidine) reduced activity, highlighting the importance of the full scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
